(3,6-Dichloropyridin-2-yl)-[2-(4-ethoxyphenyl)pyrrolidin-1-yl]methanone
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Overview
Description
(3,6-Dichloropyridin-2-yl)-[2-(4-ethoxyphenyl)pyrrolidin-1-yl]methanone is a synthetic organic compound that features a pyridine ring substituted with chlorine atoms at the 3 and 6 positions, and a pyrrolidine ring attached to a methanone group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3,6-Dichloropyridin-2-yl)-[2-(4-ethoxyphenyl)pyrrolidin-1-yl]methanone typically involves multiple steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through a variety of methods, such as the Hantzsch pyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia.
Chlorination: The pyridine ring is then chlorinated at the 3 and 6 positions using reagents like phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2).
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized via the cyclization of a suitable amine with a dihaloalkane.
Coupling Reaction: The final step involves coupling the chlorinated pyridine ring with the pyrrolidine ring. This can be achieved through a nucleophilic substitution reaction, where the pyrrolidine nitrogen attacks the carbonyl carbon of the methanone group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce the use of hazardous reagents and solvents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxyphenyl group, leading to the formation of phenolic derivatives.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: The chlorine atoms on the pyridine ring can be substituted with various nucleophiles, such as amines or thiols, to create a wide range of derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium amide (NaNH2) or thiourea under appropriate conditions.
Major Products
Oxidation: Phenolic derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, (3,6-Dichloropyridin-2-yl)-[2-(4-ethoxyphenyl)pyrrolidin-1-yl]methanone is used as a building block for the synthesis of more complex molecules
Biology and Medicine
In biological and medicinal research, this compound may be investigated for its potential pharmacological properties. The presence of the pyridine and pyrrolidine rings suggests that it could interact with biological targets, such as enzymes or receptors, making it a candidate for drug development.
Industry
In industry, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties. It may also find applications in the production of agrochemicals or other specialty chemicals.
Mechanism of Action
The mechanism of action of (3,6-Dichloropyridin-2-yl)-[2-(4-ethoxyphenyl)pyrrolidin-1-yl]methanone would depend on its specific application. In a biological context, it could interact with molecular targets such as enzymes or receptors, potentially inhibiting or modulating their activity. The exact pathways involved would require detailed biochemical studies to elucidate.
Comparison with Similar Compounds
Similar Compounds
- (3,5-Dichloropyridin-2-yl)-[2-(4-methoxyphenyl)pyrrolidin-1-yl]methanone
- (3,6-Dichloropyridin-2-yl)-[2-(4-methylphenyl)pyrrolidin-1-yl]methanone
- (3,6-Dichloropyridin-2-yl)-[2-(4-fluorophenyl)pyrrolidin-1-yl]methanone
Uniqueness
The uniqueness of (3,6-Dichloropyridin-2-yl)-[2-(4-ethoxyphenyl)pyrrolidin-1-yl]methanone lies in its specific substitution pattern and the presence of the ethoxy group on the phenyl ring. This structural feature can influence its chemical reactivity and biological activity, making it distinct from other similar compounds.
By understanding the synthesis, reactions, applications, and mechanisms of action of this compound, researchers can further explore its potential in various scientific and industrial fields.
Properties
IUPAC Name |
(3,6-dichloropyridin-2-yl)-[2-(4-ethoxyphenyl)pyrrolidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18Cl2N2O2/c1-2-24-13-7-5-12(6-8-13)15-4-3-11-22(15)18(23)17-14(19)9-10-16(20)21-17/h5-10,15H,2-4,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCBMDIOYGHOECV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2CCCN2C(=O)C3=C(C=CC(=N3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18Cl2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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